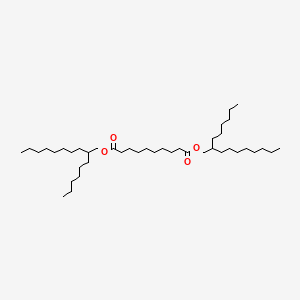

Dihexyldecyl sebacate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dihexyldecyl sebacate is a biochemical.

Wissenschaftliche Forschungsanwendungen

1. Use in Plasticizers and Its Biological Activity

Dihexyldecyl sebacate, along with other similar compounds, has been studied for its role as a plasticizer. In a study by Moody and Reddy (1978), it was shown that certain plasticizers, including dihexyldecyl sebacate, can induce hepatic peroxisome proliferation in rats, leading to an increase in liver size and changes in hepatic enzyme activities. This suggests a significant biological activity associated with its use in plastics (Moody & Reddy, 1978).

2. Role as a Corrosion Inhibitor

Yang Jixing (2007) explored the use of dihexyldecyl sebacate as a corrosion inhibitor. The study found that it can effectively suppress the electrochemical reactions responsible for the corrosion of reinforcing steel in concrete, demonstrating its potential as a protective agent in construction materials (Yang Jixing, 2007).

3. Lubricity Enhancements in Industrial Applications

Research conducted by Ahmed, Salimon, and Yarmo (2014) focused on the lubricity characteristics of sebacic acid-based esters, including dihexyldecyl sebacate. The study highlighted its ability to improve the quality of lubricants used in various industrial applications, showing that it can significantly influence properties like pour point, flash point, and oxidation stability (Ahmed, Salimon, & Yarmo, 2014).

4. Investigation of Oxidative Degradation

The oxidative degradation process of dihexyldecyl sebacate was studied by Wu, Li, Zhang, and Wang (2013). They found that this degradation can significantly impact the tribological behavior of the substance, affecting its lubrication properties and potential use in various industrial contexts (Wu, Li, Zhang, & Wang, 2013).

5. Application in Aerosol Research

In the field of aerosol science, dihexyldecyl sebacate has been used as a model substance to study particle deposition in the human respiratory tract. Heyder, Gebhart, Heigwer, Roth, and Stahlhofen (1973) utilized this compound to understand the behavior of aerosol particles, providing insights into respiratory health and drug delivery systems (Heyder, Gebhart, Heigwer, Roth, & Stahlhofen, 1973).

Eigenschaften

CAS-Nummer |

359073-59-9 |

|---|---|

Produktname |

Dihexyldecyl sebacate |

Molekularformel |

C42H82O4 |

Molekulargewicht |

651.11 |

IUPAC-Name |

Decanedioic acid, 1,10-bis(2-hexyldecyl) ester |

InChI |

InChI=1S/C42H82O4/c1-5-9-13-17-21-27-33-39(31-25-15-11-7-3)37-45-41(43)35-29-23-19-20-24-30-36-42(44)46-38-40(32-26-16-12-8-4)34-28-22-18-14-10-6-2/h39-40H,5-38H2,1-4H3 |

InChI-Schlüssel |

JKPCEPUDNRHOCV-UHFFFAOYSA-N |

SMILES |

O=C(OCC(CCCCCC)CCCCCCCC)CCCCCCCCC(OCC(CCCCCC)CCCCCCCC)=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Dihexyldecyl sebacate; (+/-)-Dihexyldecyl sebacate; Decanedioic acid, bis(2-hexyldecyl) ester. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

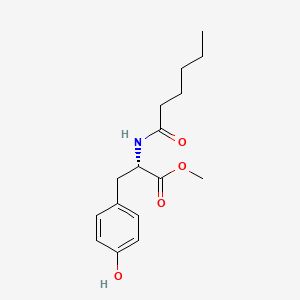

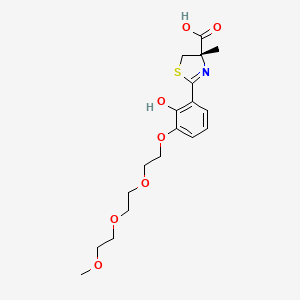

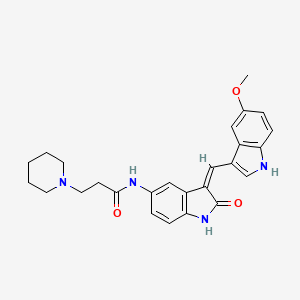

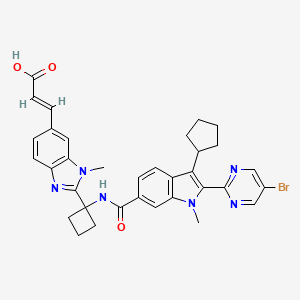

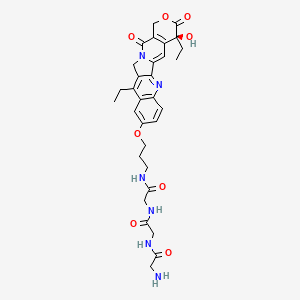

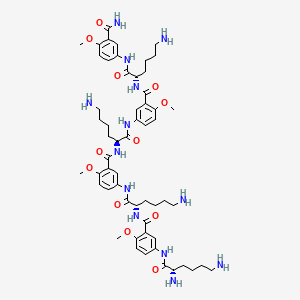

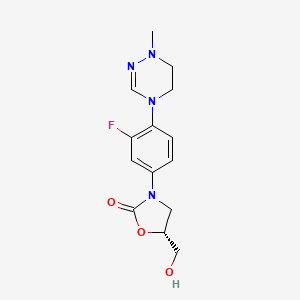

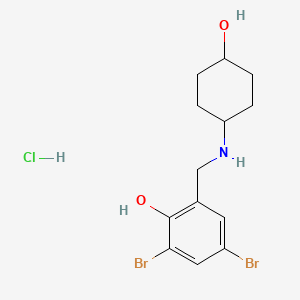

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.